Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H23F2NO3 and a molecular weight of 279.33 g/mol. This compound is known for its unique structure, featuring a cyclohexyl ring substituted with difluoro and hydroxyethyl groups, and a tert-butyl carbamate group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl core. The difluoro and hydroxyethyl groups are introduced through specific chemical reactions, often involving halogenation and nucleophilic substitution reactions
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific reagents is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its difluoro and hydroxyethyl groups make it a versatile intermediate for various chemical transformations.
Biology: In biological research, tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate is used in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological interactions and pathways.
Medicine: . Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoro and hydroxyethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the difluoro substitution.
Tert-butyl N-(2-oxoethyl)carbamate: Similar structure but with an oxo group instead of hydroxyethyl.
Uniqueness: Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate stands out due to its unique combination of difluoro and hydroxyethyl groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable tool in various scientific and industrial applications.
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Properties
IUPAC Name |
tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h17H,4-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFGREQIPRECKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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